molecular formula C23H23N3O4 B2553101 N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 877657-34-6

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2553101
CAS RN: 877657-34-6
M. Wt: 405.454
InChI Key: MLNSWZSVIXPTEX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
BenchChem offers high-quality N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

    Antibacterial Activity

    • N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide derivatives have been screened against bacterial strains. Some of these compounds exhibit promising inhibitory activity, suggesting their potential as therapeutic agents for inflammatory ailments.

    Biological Activities

    • Thieno[3,2-d]pyrimidines, a class to which this compound belongs, exhibit diverse biological activities. These include antitumor, antiviral, and anti-inflammatory effects. Investigating the specific biological pathways affected by this compound could yield valuable insights .

    Synthesis of Bioactive Compounds

    • The compound has been used as a key intermediate in the synthesis of bioactive molecules. For instance, it serves as a precursor for the preparation of N,N-diethyl-3-methylbenzamide, a bioactive compound with excellent performance in terms of conversion and yield .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves the condensation of 4-methylbenzoyl chloride with 2-amino-4,6-dioxo-3,4,6,7-tetrahydrobenzo[b][1,4]furo[3,2-d]pyrimidine, followed by N-alkylation with diethylamine and acetylation with acetic anhydride.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-amino-4,6-dioxo-3,4,6,7-tetrahydrobenzo[b][1,4]furo[3,2-d]pyrimidine", "diethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzoyl chloride with 2-amino-4,6-dioxo-3,4,6,7-tetrahydrobenzo[b][1,4]furo[3,2-d]pyrimidine in the presence of a base such as triethylamine or pyridine to form N-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-amine.", "Step 2: N-alkylation of the intermediate with diethylamine in the presence of a base such as sodium hydride or potassium carbonate to form N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide.", "Step 3: Acetylation of the final product with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the desired compound, N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide." ] }

CAS RN

877657-34-6

Product Name

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Molecular Formula

C23H23N3O4

Molecular Weight

405.454

IUPAC Name

N,N-diethyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H23N3O4/c1-4-24(5-2)19(27)14-25-20-17-8-6-7-9-18(17)30-21(20)22(28)26(23(25)29)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3

InChI Key

MLNSWZSVIXPTEX-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42

solubility

not available

Origin of Product

United States

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